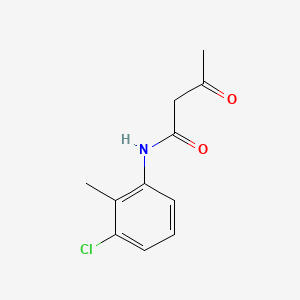

N-(3-chloro-2-methylphenyl)-3-oxobutanamide

Vue d'ensemble

Description

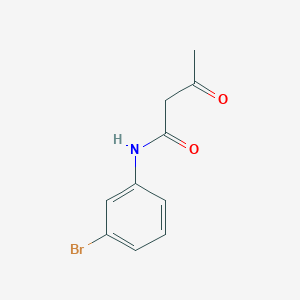

N-(3-chloro-2-methylphenyl)-3-oxobutanamide, also known as chloro-2-methylphenyl-3-oxobutanamide or CMBO, is a synthetic compound that is widely used in scientific research. It is a versatile compound with a wide range of applications in biochemistry, physiology, and lab experiments. The synthesis method of CMBO is simple and efficient, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Applications De Recherche Scientifique

Antibacterial Activity

The compound has shown potential in the field of antibacterial research. It has been tested for in vitro antibacterial activity against various strains, including Staphylococcus aureus and Chromobacterium violaceum . The presence of the chlorine atom in the compound’s structure may enhance its electrophilicity, which could be beneficial in targeting bacterial cells .

Urease Inhibition

N-(3-chloro-2-methylphenyl)-3-oxobutanamide: derivatives have been analyzed as potent urease inhibitors. Urease is an enzyme linked to several health issues, such as kidney stone formation and peptic ulcers. The compound’s efficacy against urease suggests its potential for therapeutic applications in treating these conditions .

Antifungal Applications

Thiazole derivatives, which can be synthesized from precursors like N-(3-chloro-2-methylphenyl)-3-oxobutanamide , have been used to develop antifungal agents. These compounds can be effective against a range of fungal infections, highlighting their importance in antifungal drug development .

Cancer Research

The thiazole scaffold, which can be derived from this compound, is significant in cancer research. Thiazole derivatives have been used in the synthesis of antineoplastic drugs, which are crucial in the treatment of various types of cancer .

Treatment of HIV Infections

The compound’s derivatives have been utilized in the treatment of HIV infections. The thiazole ring structure is a common feature in several antiretroviral drugs, indicating the compound’s relevance in HIV drug design .

Hypertension Management

In the field of cardiovascular research, thiazole derivatives have been employed in the management of hypertension. The compound’s structural features may contribute to the development of new hypertensive drugs .

Schizophrenia and Allergy Treatments

The compound has applications in the synthesis of drugs for schizophrenia and allergies. Its derivatives have been part of the molecular structure of medications used to treat these conditions .

Molecular Simulation and Drug Design

N-(3-chloro-2-methylphenyl)-3-oxobutanamide: and its hybrids have been subjects of molecular simulation studies. These simulations help in understanding the compound’s interactions at the molecular level, which is vital for drug design and discovery .

Mécanisme D'action

Target of Action

The primary target of N-(3-chloro-2-methylphenyl)-3-oxobutanamide is the Enoyl-[acyl-carrier-protein] reductase [NADH] . This enzyme plays a crucial role in the fatty acid synthesis pathway, specifically in the elongation cycle of fatty acid biosynthesis .

Mode of Action

The interaction likely results in the inhibition of the enzyme, disrupting the fatty acid synthesis pathway .

Biochemical Pathways

The affected pathway is the fatty acid synthesis pathway .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Given its target, it is likely that the compound disrupts essential biochemical pathways, potentially leading to growth inhibition or other physiological effects .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .

Propriétés

IUPAC Name |

N-(3-chloro-2-methylphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-7(14)6-11(15)13-10-5-3-4-9(12)8(10)2/h3-5H,6H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLAONBKZUTBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942171 | |

| Record name | N-(3-Chloro-2-methylphenyl)-3-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20139-54-2 | |

| Record name | N-(3-Chloro-2-methylphenyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20139-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20139-54-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Chloro-2-methylphenyl)-3-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-chloro-o-tolyl)-3-oxobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]-](/img/structure/B1331462.png)

![2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol](/img/structure/B1331463.png)

![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)

![Spiro[5.6]dodecan-7-one](/img/structure/B1331467.png)

![1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione](/img/structure/B1331468.png)